molecular formula C8H6ClN3S B14457236 4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine CAS No. 72564-62-6

4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine

Cat. No.: B14457236
CAS No.: 72564-62-6
M. Wt: 211.67 g/mol
InChI Key: IZBVWTIYHMYEMG-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a pyridine ring fused to a pyrimidine ring, with a chlorine atom at the 4-position and a methylsulfanyl group at the 2-position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-amino-4-chloro-2-methylthiopyrimidine with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often include the use of solvents such as xylene and bases like sodium methoxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.

    Nucleophiles: Amines and thiols for substitution reactions.

    Solvents: Xylene, butanol, and methanol are commonly used solvents.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting key signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorine atom and a methylsulfanyl group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-chloro-2-methylsulfanylpyrido[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c1-13-8-11-6(9)5-3-2-4-10-7(5)12-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBVWTIYHMYEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=CC=N2)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30823183
Record name 4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30823183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72564-62-6
Record name 4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30823183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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